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1,1,1,5,5,5-Hexafluoropentane-2,4-dione;zirconium

Cat. No.: B096989
CAS No.: 19530-02-0
M. Wt: 923.5 g/mol
InChI Key: IUYDVDKMSYOVMO-UHFFFAOYSA-N
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Description

Significance and Research Trajectories of Zirconium Coordination Complexes

Zirconium coordination chemistry is a field of extensive exploration, with thousands of new complexes reported in recent decades. researchgate.net The versatility of zirconium allows it to form stable complexes with a wide variety of ligands, leading to diverse applications. researchgate.netontosight.ai Historically, a primary driver for research in this area was the development of viable catalysts for alkene polymerization, and zirconocene (B1252598) complexes, in particular, have seen rapid evolution for this purpose. researchgate.net Today, zirconium compounds are widely utilized in organic synthesis due to their commercial availability, low toxicity, and high catalytic activity in numerous reactions. researchgate.net

The research trajectories for zirconium coordination complexes are multifaceted and continue to expand:

Catalysis: Zirconium complexes are crucial as both homogeneous and heterogeneous catalysts. up.ac.za They are used in olefin polymerization for producing essential plastics like polyethylene (B3416737) and polypropylene. smolecule.com Furthermore, they serve as precursors for catalysts in the selective oxidation of hydrocarbons. smolecule.com Research continues to focus on tuning the ligand environment to control catalyst activity and selectivity for various organic transformations, including cycloaddition and rearrangement reactions. ontosight.airesearchgate.net

Materials Science: These complexes are vital precursors for creating advanced zirconium-based materials, such as ceramics, thin films, and nanomaterials. smolecule.comontosight.ai Zirconia (ZrO₂), known for its high melting point, chemical inertness, and desirable dielectric properties, can be synthesized from zirconium precursors. chalcogen.ro The controlled decomposition of complexes like Zirconium(IV) hexafluoroacetylacetonate is employed in chemical vapor deposition (CVD) techniques to produce high-purity thin films for electronics and optics. smolecule.com

Advanced Frameworks: Zirconium complexes are fundamental building blocks for metal-organic frameworks (MOFs). smolecule.com These porous materials possess exceptionally high surface areas and tunable properties, making them suitable for applications in gas storage and separation, catalysis, and drug delivery. smolecule.com

Distinctive Attributes of Fluorinated β-Diketonate Ligands in Zirconium(IV) Chemistry

β-Diketonates are highly versatile ligands in coordination chemistry, capable of forming stable chelate rings with metal ions. nih.gov The introduction of fluorine atoms into the ligand structure, particularly the replacement of methyl groups with trifluoromethyl (CF₃) groups to form the hexafluoroacetylacetonate (hfac) ligand, imparts several distinctive and advantageous attributes to the resulting zirconium complexes. smolecule.comnih.gov

Key attributes of these fluorinated ligands include:

Enhanced Volatility and Thermal Stability: The fluorinated ligands significantly increase the volatility and thermal stability of the metal complex compared to their non-fluorinated counterparts like acetylacetonate (B107027). smolecule.commdpi.com This is a critical property for applications in metal-organic chemical vapor deposition (MOCVD), where the precursor must be volatile enough to be transported in the gas phase without premature decomposition. smolecule.commdpi.com

Modified Solubility and Reactivity: Fluorination increases the hydrophobicity of the complex. smolecule.com The interaction of Zirconium(IV) hexafluoroacetylacetonate with Lewis bases can form adducts that enhance its solubility and reactivity, thereby expanding its utility in various chemical processes. smolecule.com

Structural Versatility: Fluorinated β-diketonates can adopt various coordination modes, acting as bidentate or even polydentate ligands. nih.gov This flexibility, combined with the potential for non-covalent interactions involving the fluorine atoms, allows for the construction of a wide variety of molecular architectures, including bi- and polynuclear structures. nih.gov

Comparison of Acetylacetonate vs. Hexafluoroacetylacetonate Ligands

AttributeAcetylacetonate (acac)Hexafluoroacetylacetonate (hfac)Reference
Terminal Groups-CH₃-CF₃ nih.gov
Electronic EffectElectron-donating (relative to hfac)Strongly electron-withdrawing smolecule.com
Resulting Complex VolatilityLowerHigher smolecule.commdpi.com
Resulting Complex Thermal StabilityLowerHigher smolecule.com
Resulting Complex HydrophobicityLowerHigher smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H8F24O8Zr B096989 1,1,1,5,5,5-Hexafluoropentane-2,4-dione;zirconium CAS No. 19530-02-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione;zirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H2F6O2.Zr/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYDVDKMSYOVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Zr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8F24O8Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330016
Record name NSC177688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

923.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19530-02-0
Record name NSC177688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Design

Established Synthetic Routes for Zirconium(IV) Hexafluoroacetylacetonate

The primary and most established method for synthesizing Zirconium(IV) hexafluoroacetylacetonate centers on the reaction between a zirconium halide and the β-diketone ligand, hexafluoroacetylacetone (B74370).

The synthesis is typically achieved through the direct reaction of Zirconium tetrachloride (ZrCl₄) with four equivalents of hexafluoroacetylacetone (hfacH). smolecule.com This reaction is generally carried out in an organic solvent, such as dichloromethane. smolecule.com The stoichiometry of the reaction involves one mole of zirconium tetrachloride reacting with four moles of hexafluoroacetylacetone, leading to the formation of the desired tetrakis complex, Zr(hfac)₄. smolecule.com A notable byproduct of this reaction is hydrogen chloride (HCl) gas, which evolves vigorously as the coordination complex forms. smolecule.com

Reaction Scheme: ZrCl₄ + 4 CF₃COCH₂COCF₃ → Zr(CF₃COCHCOCF₃)₄ + 4 HCl

Achieving high purity and yield of Zirconium(IV) hexafluoroacetylacetonate necessitates stringent control over the reaction conditions. smolecule.com A critical factor is the exclusion of moisture, as both the zirconium tetrachloride precursor and the hexafluoroacetylacetonate ligands are sensitive to hydrolysis. smolecule.comwikipedia.org The presence of water can lead to the formation of undesirable hydrated and hydrolyzed byproducts, which compromises the purity of the final product. smolecule.com Therefore, the synthesis must be conducted under anhydrous conditions, typically within an inert atmosphere. smolecule.com

The reaction generally proceeds at room temperature or with gentle heating. smolecule.com For enhanced crystallinity and purity, solvothermal methods can be employed. This technique involves using a suitable solvent, such as dimethylformamide, at elevated temperatures (e.g., 120°C) for an extended period, which facilitates complete ligand exchange and the formation of highly ordered crystalline structures. smolecule.com

ParameterConditionRationale
Reactants Zirconium tetrachloride, HexafluoroacetylacetoneDirect formation of the desired complex. smolecule.com
Solvent Dichloromethane, DimethylformamideProvides a medium for the reaction. smolecule.com
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents moisture contamination and hydrolysis. smolecule.com
Temperature Room temperature to 120°CControls reaction rate and product crystallinity. smolecule.com

Synthesis of Related Zirconium(IV) β-Diketonate Complexes

The synthetic principles applied to Zirconium(IV) hexafluoroacetylacetonate extend to a broader family of Zirconium(IV) β-diketonate complexes. These compounds are of interest for various applications, including as precursors for liquid organic scintillators. researchgate.netepa.gov Examples include Zirconium(IV) acetylacetonate (B107027) and Zirconium(IV) dipivaloylmethanate. researchgate.netepa.gov

The synthesis of these related complexes follows a similar pathway, typically involving the reaction of a zirconium precursor, like Zirconium(IV) acetylacetonate, with the desired β-diketone ligand. orientjchem.org For instance, the synthesis of mixed-ligand systems, such as those incorporating porphyrins and acetylacetonates (B15086760), can be achieved by reacting a porphyrin with Zirconium(IV) acetylacetonate at high temperatures. orientjchem.org The choice of the β-diketone ligand (e.g., acetylacetone (B45752), dipivaloylmethane) allows for the tuning of the complex's physical properties, such as solubility in organic solvents like pseudocumene and linear alkylbenzene. researchgate.net

Formation of Adducts with Lewis Bases and Enhanced Reactivity

Zirconium(IV) compounds, including Zirconium tetrachloride and its β-diketonate derivatives, are Lewis acids. organic-chemistry.orgchemicalbook.com A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct. wikipedia.org The zirconium center in these complexes has empty orbitals available to accept electron pairs. chemicalbook.com

Due to its polymeric structure, Zirconium tetrachloride is often converted into a molecular complex with a Lewis base, such as tetrahydrofuran (B95107) (THF), to improve its solubility and handling. wikipedia.orgchemicalbook.com This forms a ZrCl₄(THF)₂ adduct. wikipedia.orgchemicalbook.com Similarly, Zirconium(IV) hexafluoroacetylacetonate can interact with Lewis bases. The coordination of a Lewis base to the zirconium center can enhance the reactivity of the complex in subsequent reactions. This interaction can influence reaction pathways, for example, in the context of Frustrated Lewis Pairs (FLPs), where the adduct formation is reversible and allows for the activation of small molecules. nsf.gov The formation of these adducts is a fundamental aspect of the reactivity of Group 4 metal complexes. chemrxiv.org

Thermal Decomposition Pathways and Products

The thermal decomposition of Zirconium(IV) β-diketonates is a critical process for their application as precursors in chemical vapor deposition (CVD) and other material synthesis methods. The final product of decomposition in an oxygen-containing atmosphere is typically Zirconium dioxide (ZrO₂). chalcogen.roresearchgate.net

The decomposition of Zirconium(IV) acetylacetonate, a related compound, has been studied in detail and provides insight into the likely pathway for the hexafluoroacetylacetonate derivative. The process occurs in multiple stages over a temperature range of 150-650°C. chalcogen.ro For Zirconium(IV) acetylacetonate, decomposition in a nitrogen atmosphere begins around 190°C and proceeds through several intermediates, including zirconium acetate (B1210297) and oxycarbonate species, before forming tetragonal ZrO₂ at temperatures around 800°C. epa.gov

Key Decomposition Stages for Zirconium(IV) Acetylacetonate: epa.gov

~190 °C: Formation of Zr(CH₃COO)₂(C₅H₇O₂)₂

~340 °C: Formation of ZrO(CH₃COO)₂

~450 °C: Formation of ZrOCO₃

~800 °C: Formation of tetragonal ZrO₂

Structural Elucidation and Coordination Geometry

Advanced Crystallographic Investigations

Crystallographic studies are fundamental to understanding the solid-state structure of Zr(hfac)₄, offering insights into its symmetry, bond lengths, and spatial arrangement.

Single-crystal X-ray diffraction provides the most definitive data on the molecular structure of Zirconium(IV) hexafluoroacetylacetonate. Analysis of the compound reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net The structure consists of discrete, mononuclear Zr(hfac)₄ molecules where the central zirconium atom is coordinated to the four bidentate hexafluoroacetylacetonate ligands. researchgate.net The detailed crystallographic parameters are summarized in the table below.

Table 1: Crystallographic Data for Zirconium(IV) hexafluoroacetylacetonate researchgate.net
ParameterValue
Chemical FormulaC₂₀H₄F₂₄O₈Zr
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.3533(13)
b (Å)20.2613(15)
c (Å)19.6984(17)
β (°)95.828(2)
Z (Formula units per cell)2
Calculated Density (g/cm³)2.004

Zirconium and hafnium compounds often exhibit similar chemical and structural properties due to the lanthanide contraction, which results in nearly identical ionic radii for Zr⁴⁺ (0.84 Å) and Hf⁴⁺ (0.83 Å). nih.govrruff.info Consequently, their corresponding complexes are frequently isostructural. Studies on tetrakis(β-diketonate) complexes of both zirconium(IV) and hafnium(IV) confirm that they adopt the same eight-coordinate, square antiprismatic geometry. researchgate.net For instance, the crystal structure of tetrakis(1,1,1,5,5,5-hexafluoroacetylacetonato)hafnium(IV), Hf(hfac)₄, also features a distorted square antiprism coordination geometry, highlighting the strong isostructural relationship between the zirconium and hafnium analogues. researchgate.net

Coordination Environment of Zirconium(IV)

In Zirconium(IV) hexafluoroacetylacetonate, the central zirconium(IV) ion is surrounded by eight oxygen atoms, two from each of the four hexafluoroacetylacetonate ligands. researchgate.net This eight-coordinate environment is common for the relatively large Zr(IV) ion. kuleuven.bersc.org The coordination polyhedron formed by these eight oxygen atoms adopts a geometry that is best described as a nearly regular or slightly distorted square antiprism. researchgate.netkuleuven.beresearchgate.net This arrangement provides a stable and symmetric coordination sphere for the metal center.

Each hexafluoroacetylacetonate (hfac) ligand acts as a bidentate chelator, binding to the zirconium ion through its two oxygen atoms. This forms a stable six-membered chelate ring. The metal-oxygen (Zr-O) bond distances within the complex have been determined crystallographically to fall within the range of 2.14 Å to 2.23 Å. researchgate.net These distances are comparable to those found in the non-fluorinated analogue, zirconium acetylacetonate (B107027) (Zr(acac)₄), which has Zr-O bond lengths of approximately 2.19 Å. wikipedia.org

Table 2: Comparison of Zr-O Bond Distances
CompoundZr-O Bond Distance Range (Å)Reference
Zirconium(IV) hexafluoroacetylacetonate2.14 - 2.23 researchgate.net
Zirconium acetylacetonate~2.19 wikipedia.org
Hydrated Zirconium(IV) ion ([Zr(H₂O)₈]⁴⁺)~2.2 nih.gov

Intermolecular Interactions in the Crystalline State

The crystal structure of Zirconium(IV) hexafluoroacetylacetonate is molecular, consisting of discrete, neutral Zr(hfac)₄ complexes. researchgate.net In the solid state, these individual molecules are held together in the crystal lattice primarily by non-covalent forces. The dominant intermolecular interactions are van der Waals forces, which arise between the bulky, highly fluorinated hexafluoroacetylacetonate ligands of adjacent molecules. researchgate.net

For the closely related and isostructural Hafnium(IV) hexafluoroacetylacetonate, crystallographic studies show that the molecules are arranged in layers parallel to the ab plane of the unit cell. researchgate.netiucr.org Given the structural similarities, a comparable layered arrangement is characteristic of Zirconium(IV) hexafluoroacetylacetonate, where van der Waals forces dictate the stacking and orientation of these layers.

Table 1: Summary of Intermolecular Interactions in Crystalline Zr(hfac)₄

Interaction TypeParticipating GroupsDescription
Primary Interaction
Van der Waals ForcesHexafluoroacetylacetonate (hfac) ligands of adjacent moleculesThese are the sole forces joining the molecules in the crystal lattice. researchgate.net They are comprised mainly of London dispersion forces, significant due to the large number of electrons in the fluorinated ligands.
Molecular Packing
Layered StructureDiscrete Zr(hfac)₄ moleculesThe molecules pack in distinct layers, a feature observed in the isostructural hafnium analogue. iucr.org

Table 2: Key Structural Features in the Crystalline State

FeatureDescriptionSignificance
Molecular Units The crystal is composed of discrete, mononuclear Zr(hfac)₄ complexes.Indicates the absence of covalent polymeric chains or strong intermolecular bonds like hydrogen bonding networks.
Dominant Forces Only van der Waals interactions connect the individual molecules. researchgate.netThe physical properties of the crystal, such as its melting point and solubility, are determined by the strength of these weak forces.
Ligand Orientation The fluorinated CF₃ groups are located on the exterior of the molecule.This orientation maximizes contact between the ligands of neighboring molecules, facilitating the van der Waals interactions that stabilize the crystal packing.

Reaction Kinetics and Mechanistic Investigations

Ligand Exchange Mechanisms in Zirconium(IV) β-Diketonates

The exchange of β-diketonate ligands in Zirconium(IV) complexes is a fundamental process that has been investigated to understand the reactivity of these compounds. While direct kinetic studies on Zirconium(IV) hexafluoroacetylacetonate are not as prevalent in the literature as those for its non-fluorinated analog, [Zr(acac)₄], the established mechanisms for the latter provide a robust framework for understanding the former. The primary distinction arises from the strong electron-withdrawing nature of the trifluoromethyl groups in the hexafluoroacetylacetonate (hfac) ligand, which enhances the acidity of the free ligand and the electrophilicity of the zirconium center.

The ligand exchange reaction between a tetrakis(β-diketonato)zirconium(IV) complex and a free β-diketone is understood to proceed through a multi-step mechanism. A key initial step is the formation of a nine-coordinate adduct, where the incoming free ligand coordinates to the zirconium center before the departure of an existing ligand.

Central to the ligand exchange mechanism are the processes of proton transfer and the opening of the chelate ring. After the formation of the nine-coordinate intermediate, the reaction can proceed through two parallel rate-determining pathways:

Proton Transfer: A proton is transferred from the coordinated free ligand to one of the already chelated ligands. This protonation of a coordinated ligand facilitates its detachment from the zirconium center.

Ring Opening: One of the chelated ligands undergoes ring opening, where one of the Zr-O bonds is broken, creating a dangling, monodentate ligand. This open form is more susceptible to replacement by the incoming ligand.

For Zirconium(IV) hexafluoroacetylacetonate, the higher acidity of the free hexafluoroacetylacetone (B74370) (Hhfac) ligand would be expected to influence the kinetics of the proton transfer step.

The solvent environment plays a critical role in mediating the rate of ligand exchange. Studies on [Zr(acac)₄] have shown that the exchange rates are significantly dependent on the coordinating ability of the solvent.

Table 1: Effect of Solvent on Ligand Exchange Kinetics for [Zr(acac)₄]

SolventCoordinating AbilityObserved Effect on Exchange Rate
CDCl₃Non-coordinatingRate dependent on [Hacac]enol
C₆D₆Non-coordinatingRate dependent on [Hacac]enol
CD₃CNCoordinatingSignificantly slower exchange rates compared to non-coordinating solvents

This interactive table is based on findings for [Zr(acac)₄] and provides a predictive framework for Zirconium(IV) hexafluoroacetylacetonate.

The presence of other species in the reaction mixture can either catalyze or inhibit the ligand exchange process. For instance, in studies of [Zr(acac)₄], the addition of water has been observed to accelerate the exchange rate, while dimethyl sulfoxide (B87167) (DMSO) retards it. rsc.org

The catalytic effect of water is attributed to its ability to facilitate proton transfer through hydrogen bonding with the nine-coordinate adduct. Conversely, the inhibitory effect of a strong coordinating species like DMSO is due to its competition with the free ligand for coordination to the zirconium center, which hinders the formation of the necessary reaction intermediate. These effects are expected to be pertinent to the ligand exchange of Zirconium(IV) hexafluoroacetylacetonate as well.

The investigation of deuterium (B1214612) kinetic isotope effects (KIEs) provides valuable mechanistic information, particularly regarding the involvement of proton transfer in the rate-determining step. A significant KIE is observed when a C-H or O-H bond is broken in this step. For the ligand exchange of [Zr(acac)₄], a deuterium kinetic isotope effect was observed when using deuterated acetylacetone (B45752), confirming the role of proton transfer in the reaction mechanism. rsc.org A similar investigation with deuterated hexafluoroacetylacetone would be expected to yield a comparable KIE, providing further evidence for the proposed mechanistic pathways.

Chemical Transformations of Mixed Ligand Zirconium(IV) Chelate Compounds

Zirconium(IV) can form stable complexes with a variety of ligands, leading to the formation of mixed-ligand chelate compounds. The chemical transformations of these compounds are diverse and depend on the nature of the coordinated ligands. For example, a Zirconium(IV) acetylacetonate (B107027) moiety can be incorporated into a larger molecular framework, such as a porphyrin, to create mixed-ligand complexes. In these systems, the acetylacetonate ligand occupies an axial position relative to the plane of the porphyrin ring.

The chemical reactivity of these mixed-ligand complexes is influenced by the electronic and steric properties of all the ligands involved. For instance, the exchange of one type of ligand for another can be a key chemical transformation. The synthesis of mixed-ligand ternary Zr(IV) complexes has been reported where 8-hydroxyquinoline (B1678124) acts as a primary ligand and amino acids serve as secondary ligands. The resulting complexes exhibit different chemical and physical properties compared to the parent homoleptic complexes.

While specific studies on the chemical transformations of mixed-ligand chelates containing Zirconium(IV) hexafluoroacetylacetonate are less common, the principles derived from related systems are applicable. The introduction of the electron-withdrawing hexafluoroacetylacetonate ligand would be expected to increase the Lewis acidity of the zirconium center, potentially making it more susceptible to nucleophilic attack or further ligand substitution, depending on the nature of the other coordinated ligands.

Applications As Precursors in Advanced Materials Synthesis

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

In the realms of Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), the choice of precursor is paramount to achieving high-quality thin films with controlled thickness and high conformality. cambridge.orgillinois.edu An ideal precursor must be volatile yet thermally stable enough to prevent decomposition during vaporization and transport to the substrate. acs.org Zirconium(IV) hexafluoroacetylacetonate, a member of the metal β-diketonate family, has been explored for these processes due to its favorable characteristics. cambridge.org

Zirconium dioxide (ZrO₂) is a highly sought-after material for applications in microelectronics, such as gate dielectrics and insulators in transistors, owing to its chemical inertness and low electrical conductivity. researchgate.net It is also used for optical coatings and thermal barrier coatings. researchgate.net CVD and ALD are key techniques for producing these high-quality ZrO₂ films. researchgate.net Metal β-diketonate complexes, including derivatives of acetylacetone (B45752) like Zirconium(IV) hexafluoroacetylacetonate, are utilized as precursors for depositing these oxide films. cambridge.orgacs.org The process involves the controlled decomposition of the precursor on a heated substrate, often in the presence of an oxygen source, to form a thin film of ZrO₂. researchgate.net The properties of the resulting film, such as its crystalline phase (amorphous, cubic, or monoclinic), are highly dependent on deposition conditions like substrate temperature. researchgate.netmst.edu

Refractory oxides, which exhibit high resistance to heat and degradation, are crucial for applications in aerospace and high-temperature industrial processes. acs.org Zirconium-based materials, including oxides, carbides, and nitrides, are noted for their refractory properties. acs.org The design of precursors for the synthesis of these materials via CVD or ALD is critical. The molecular structure of the precursor influences its volatility, thermal stability, and decomposition pathways. wikipedia.org Fluorinated β-diketonates like Zirconium(IV) hexafluoroacetylacetonate are often employed because the fluorine substitution enhances the volatility of the complex compared to its non-fluorinated counterparts. chalcogen.ro This enhanced volatility allows for lower deposition temperatures, which can be advantageous for preventing unwanted changes in the substrate or the growing film. cambridge.orgacs.org

The effectiveness of a CVD or ALD precursor is intrinsically linked to its volatility, thermal stability, and vapor pressure. cambridge.org The precursor must be sufficiently volatile to allow for consistent transport to the reactor chamber in the gas phase but stable enough to avoid premature decomposition. acs.org Studies on the vapor pressure of various zirconium(IV) β-diketonates have shown that the volatility is significantly influenced by the ligand substituents. chalcogen.ro Fluorination of the ligands, as in Zirconium(IV) hexafluoroacetylacetonate (Zr(hfa)₄), greatly increases the compound's volatility. chalcogen.ro

A comparative study established the following order of volatility for Zr(IV) β-diketonates (at a pressure of 1 Torr), with Zr(hfa)₄ being the most volatile: Zr(hfa)₄ (364 K) < Zr(tfa)₄ (407 K) < Zr(pta)₄ (434 K) < Zr(aa)₄ (451 K) < Zr(dpm)₄ (472 K). chalcogen.ro

The saturated vapor pressure of Zirconium(IV) hexafluoroacetylacetonate has been determined experimentally, and the relationship between pressure and temperature can be described by the Clausius-Clapeyron equation.

Vapor Pressure of Zirconium(IV) hexafluoroacetylacetonate
Temperature (K)Pressure (bar)ΔH (kJ/mol)ΔS (J/mol·K)Reference
418-463ln P = (14.6 ± 0.5) - (6800 ± 200)/T56.5 ± 1.7121 ± 4

Data derived from the equation ln P (bar) = B - A/T as presented in the cited literature.

A significant challenge when using fluorinated precursors like Zirconium(IV) hexafluoroacetylacetonate is the potential for fluorine and carbon incorporation into the deposited films, which can degrade their electrical and optical properties. acs.orgwikipedia.org The decomposition of the hexafluoroacetylacetonate ligand can leave behind fluorine-containing byproducts. wikipedia.org However, strategies exist to mitigate this contamination. One approach is to carefully control the deposition chemistry. For instance, introducing a strong oxygen source, such as ozone, or simply flowing O₂ into the reaction chamber can promote the dissociation of the ligands and prevent carbon contamination in the resulting film. wikipedia.org An alternative strategy involves a two-step process where a metal oxide film is first deposited using a non-fluorinated precursor, which is then subsequently treated with a fluorine source like hexafluoroacetylacetonic acid (Hhfac) to create a fluoride (B91410) film. This method has been shown to produce high-purity metal fluoride films with oxygen content below detectable limits.

Supercritical Fluid Deposition (SFD) of Zirconia Films

Supercritical Fluid Deposition (SFD) is an innovative technique that utilizes a supercritical fluid, typically carbon dioxide (CO₂), as a solvent to deliver chemical precursors for thin film deposition. cambridge.org This method combines the advantages of CVD and liquid-phase deposition, offering good solvation properties for precursor delivery and byproduct removal, which is beneficial for creating conformal films on complex surfaces at low temperatures. chalcogen.ro The deposition of high-purity, continuous ZrO₂ films has been successfully demonstrated using CO₂-soluble metal-organic precursors in a supercritical CO₂ environment. chalcogen.ro

The process can be carried out in a cyclic manner, where reactants are introduced sequentially to control surface reactions, or through surface-selective hydrolysis in a cold wall reactor. chalcogen.ro While specific studies detailing the use of Zirconium(IV) hexafluoroacetylacetonate in SFD are not widely available, other zirconium β-diketonate precursors, such as Zr(Oi-Pr)₂(dpm)₂, have been used to deposit amorphous Hf-Zr-O films at temperatures between 100–300 °C and a pressure of 15 MPa. cambridge.org These processes yield films with good dielectric properties, demonstrating the viability of using metal-organic complexes in SFD for advanced electronic applications. cambridge.orgchalcogen.ro

Sol-Gel Synthesis of Zirconium-Based Nanomaterials and Thin Films

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or polymers. cambridge.orgchalcogen.ro This method is widely employed for the synthesis of zirconium-based nanomaterials and thin films due to its excellent control over the final product's structure, shape, and size at low processing temperatures. Zirconium(IV) acetylacetonate (B107027), the non-fluorinated analogue of Zirconium(IV) hexafluoroacetylacetonate, is a commonly used precursor in sol-gel synthesis to produce zirconia nanoparticles and films.

The process typically involves the hydrolysis and condensation of the metal-organic precursor in a solvent, often with a catalyst, to form a colloidal sol. chalcogen.ro This sol then undergoes gelation to form a solid network. Subsequent drying and heat treatment (calcination) convert the gel into the final ceramic material. While the direct use of Zirconium(IV) hexafluoroacetylacetonate for zirconia synthesis is less documented, the hexafluoroacetylacetonate ligand system has been successfully applied in sol-gel processes. For example, a sodium hexafluoroacetylacetonate adduct was used as a precursor in a sol-gel/spin-coating method to produce sodium fluoride (NaF) films, confirming the compatibility of the ligand with this technique. researchgate.net

Integration in Metal-Organic Framework (MOF) Synthesis

Zirconium-based metal-organic frameworks (Zr-MOFs) are a class of materials renowned for their exceptional chemical and thermal stability, making them highly attractive for applications in catalysis, gas storage, and separations. rsc.org The synthesis of these frameworks, such as the widely studied UiO-66, typically involves the reaction of a zirconium precursor with an organic linker molecule under solvothermal conditions. nih.govnih.gov

Commonly, zirconium(IV) chloride (ZrCl₄) is used as the metal source. chemrxiv.org The synthesis process involves combining the zirconium salt and the organic linker in a solvent, often with the addition of a modulator like benzoic acid, and heating the mixture for an extended period. nih.govuh.edu This process leads to the self-assembly of inorganic zirconium oxo clusters which act as nodes, bridged by the organic linkers to form a highly porous, crystalline structure. nih.govchemrxiv.org Researchers have explored various precursors, including pre-formed clusters, to control the properties of the resulting MOFs. nih.govresearchgate.net

While Zirconium(IV) hexafluoroacetylacetonate is a known volatile precursor for zirconium-based materials, its specific and widespread application as a primary metal source for the direct solvothermal synthesis of Zr-MOFs is not extensively documented in current research literature. The field predominantly relies on simpler zirconium salts and pre-synthesized clusters for building these robust frameworks. chemrxiv.org

Development of Luminescent Materials for Optoelectronic Devices

Zirconium(IV) complexes and materials are actively investigated for their potential in creating luminescent materials for optoelectronic applications. The zirconium ion itself does not typically confer luminescence, but it can be a crucial structural component in larger assemblies that do exhibit useful photophysical properties.

Research has demonstrated the synthesis of luminescent materials where Zr(IV) is a central building block. For instance, porphyrinic Zr-MOFs have been developed that exhibit pH-dependent fluorescence, suggesting their potential use in chemical sensors. ustc.edu.cn In these materials, the fluorescence arises from the porphyrin-based organic linker, while the robust Zr-MOF structure provides stability. ustc.edu.cn

In other work, novel luminescent Zr(IV) complexes have been synthesized that can act as molecular photosensitizers. One such complex, carrying two 2,6-bis(pyrrolyl)pyridine ligands, displays intense ligand-to-metal charge-transfer bands and photoluminescent behavior. nih.gov This complex has been successfully used as a photoredox catalyst, demonstrating the potential of earth-abundant metals like zirconium to replace precious metals in light-dependent chemical reactions. nih.gov Furthermore, studies on related compounds, such as zirconium(IV) phthalocyanines with β-diketonate axial ligands, contribute to the understanding of how ligand modifications can influence the photophysical properties of Zr(IV) complexes. researchgate.netresearchgate.net

Role in Enhancing Performance of Advanced Electronic Devices

The integration of zirconium compounds into the architecture of advanced electronic devices has been shown to significantly improve their performance and stability. While direct applications of Zirconium(IV) hexafluoroacetylacetonate are not widely reported, research on the closely related analogue, Zirconium(IV) acetylacetonate (Zr(acac)₄), provides strong evidence of its potential role, particularly in perovskite solar cells.

Perovskite Solar Cells (PSCs)

In inverted planar perovskite solar cells, Zirconium(IV) acetylacetonate (often referred to in literature interchangeably with zirconium acetate) has been successfully employed as a hole-and-ion-blocking buffer layer. rsc.orgresearchgate.net This thin layer is typically placed on top of the electron-transport layer (ETL). rsc.org Its primary function is to fill pinholes in the underlying layer and to effectively block the diffusion of ions from the perovskite layer, which can damage the device and degrade performance. rsc.org

The inclusion of this zirconium-based buffer layer leads to a more robust device with weaker ionic charge accumulation and lower leakage current. rsc.org Research has shown that this layer plays a dual role by also acting as a hole-blocking layer due to its low-lying highest occupied molecular orbital (HOMO) energy level. rsc.org These combined effects result in a notable enhancement of key device metrics. rsc.org

Performance Enhancement in Perovskite Solar Cells with a Zr(acac)₄ Buffer Layer
Device ParameterValue without Buffer LayerValue with Buffer LayerImprovement
Fill Factor (FF)~68%~79%~16.2%
Power Conversion Efficiency (PCE)~14%~17%~21.4%

Data sourced from research on Zirconium(IV) acetylacetonate buffer layers in inverted planar PSCs. rsc.org

Quantum Dot Light-Emitting Diodes (QLEDs) and Organic Field-Effect Transistors (OFETs)

A review of scientific literature did not yield significant research specifically detailing the role or application of Zirconium(IV) hexafluoroacetylacetonate in the performance enhancement of Quantum Dot Light-Emitting Diodes or Organic Field-Effect Transistors. While research into interface engineering and novel materials for these devices is ongoing, the specific contribution of this compound is not prominently documented. researchgate.netnih.gov

Catalytic Applications and Mechanistic Insights of Zirconium Iv Hexafluoroacetylacetonate

Zirconium(IV) hexafluoroacetylacetonate and related zirconium compounds exhibit significant versatility in catalysis, serving as precursors for robust heterogeneous catalysts and as active components in various organic transformations. The unique properties of the zirconium center, combined with the electronic and steric characteristics of its ligands, allow for a broad range of catalytic activities, from olefin polymerization to selective oxidation and carbon-carbon bond formation.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within the Zr(hfac)₄ complex. The spectra are dominated by vibrations associated with the hexafluoroacetylacetonate (hfac) ligands.

The fluorinated β-diketonate ligands feature strong vibrational modes that are sensitive to coordination with the zirconium center. Key vibrational bands include those arising from C=O and C=C stretching, which are coupled within the chelate ring. The presence of highly electronegative trifluoromethyl (CF₃) groups significantly influences the electronic structure of the ligand, leading to shifts in vibrational frequencies compared to non-fluorinated analogues like zirconium(IV) acetylacetonate (B107027). For instance, the C=O and C=C stretching frequencies in metal hexafluoroacetylacetonates are typically observed at higher wavenumbers due to the inductive effect of the CF₃ groups. researchgate.net

In addition to ligand-based vibrations, the far-IR and Raman spectra can reveal information about the Zr-O bonds, which are crucial for defining the coordination geometry of the complex.

Table 1: Characteristic Vibrational Modes for Zirconium(IV) hexafluoroacetylacetonate

Vibrational Mode Approximate Frequency Range (cm⁻¹) Spectroscopy Method
C=O Stretching 1600 - 1700 IR, Raman
C=C Stretching 1500 - 1600 IR, Raman
C-F Stretching 1100 - 1300 IR
CF₃ Deformation 700 - 850 IR

Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Zr(hfac)₄ in solution.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetrical nature of the coordinated hfac ligand, a single resonance is anticipated for the methine proton (the C-H group) of the chelate ring. The chemical shift of this proton provides information about the electronic environment within the complex.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for this compound. All twenty-four fluorine atoms in the four CF₃ groups are chemically equivalent in a symmetric solution-state structure, which would result in a single sharp resonance in the ¹⁹F NMR spectrum. The position of this signal is characteristic of the coordinated hfac ligand.

Furthermore, variable-temperature NMR studies and line-broadening analysis can provide detailed kinetic information about ligand exchange processes occurring in solution. smolecule.com

Table 2: Predicted NMR Spectral Data for Zirconium(IV) hexafluoroacetylacetonate

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~6.0 - 6.5 Singlet Methine proton (-CH-)

Mass Spectrometry Techniques (e.g., Electron Spray Ionization Mass Spectrometry)

Mass spectrometry (MS) is employed to confirm the molecular weight of the complex and to study its fragmentation pathways. Techniques like Electron Spray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to analyze the intact molecule. The resulting mass spectrum would show a parent ion peak corresponding to the molecular weight of Zr(C₂₀H₄F₂₄O₈).

Analysis of the fragmentation pattern provides insight into the stability of the complex. A common fragmentation pathway for such metal complexes is the sequential loss of the β-diketonate ligands. The detection of fragment ions corresponding to [Zr(hfac)₃]⁺, [Zr(hfac)₂]⁺, and [Zr(hfac)]⁺ would be indicative of this process. This information is valuable for understanding the decomposition mechanisms that may occur during CVD processes.

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are critical for evaluating the suitability of Zr(hfac)₄ as a precursor for deposition processes, as they provide data on its volatility and thermal stability. asu.eduabo.fislideshare.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For Zr(hfac)₄, TGA curves show that the compound is volatile. Under controlled conditions, it can sublime with minimal decomposition, leaving little residual mass. researchgate.net This high volatility is a key requirement for MOCVD precursors.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC are used to detect thermal events such as melting, boiling, and decomposition. researchgate.net DSC measurements can determine the thermodynamic characteristics of these phase transitions, such as the enthalpy of vaporization (48.6 kJ mol⁻¹) and sublimation. americanelements.com Studies have shown that Zr(hfac)₄ sublimes without decomposition at low pressures (10⁻² Torr) at 140 °C. researchgate.net

Table 3: Summary of Thermal Properties for Zirconium(IV) hexafluoroacetylacetonate

Property Value Technique Reference
Sublimation Temperature 140 °C (at 10⁻² Torr) TG-DTA researchgate.net
Enthalpy of Vaporization 48.6 kJ mol⁻¹ Tensiometry americanelements.com

X-ray Absorption Spectroscopy (XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for probing the local geometric and electronic structure around the zirconium atom. unipd.it

XANES: The Zr K-edge XANES spectrum is sensitive to the oxidation state (formally +4 for zirconium) and the coordination geometry (e.g., square antiprismatic) of the zirconium center. nih.govresearchgate.net

EXAFS: The EXAFS region provides quantitative information about the local atomic environment. Analysis of the EXAFS oscillations can determine the number of coordinating oxygen atoms and the precise Zr-O bond distances. rsc.orgunito.it This technique is particularly valuable because it does not require crystalline samples and can provide structural information on the complex in various states, including in solution or as a thin film. While specific studies on Zr(hfac)₄ are not widely reported, the application of XAS to other zirconium complexes demonstrates its utility for detailed structural characterization. researchgate.netrsc.org

Measurements of Diffusion Coefficients (e.g., Chromatographic Impulse Response Method)

The chromatographic impulse response (CIR) method has been used to measure the binary diffusion coefficients of metal acetylacetonates (B15086760) in supercritical carbon dioxide. researchgate.net This technique involves injecting a small pulse of the solute into a fluid stream flowing through a capillary tube and analyzing the dispersion of the pulse. Such data are crucial for understanding mass transport phenomena in deposition processes. researchgate.netdntb.gov.ua

Elemental Analysis

Elemental analysis is a fundamental technique used to verify the empirical formula and purity of a newly synthesized batch of Zirconium(IV) hexafluoroacetylacetonate. The experimentally determined weight percentages of carbon, hydrogen, and other elements are compared with the theoretically calculated values based on the chemical formula C₂₀H₄F₂₄O₈Zr. Agreement between the experimental and theoretical values confirms the stoichiometry and purity of the compound. researchgate.netorientjchem.org

Table 4: Theoretical Elemental Composition of Zirconium(IV) hexafluoroacetylacetonate (C₂₀H₄F₂₄O₈Zr)

Element Symbol Atomic Weight Molar Mass ( g/mol ) Weight Percentage (%)
Carbon C 12.011 240.22 26.13
Hydrogen H 1.008 4.032 0.44
Fluorine F 18.998 455.952 49.59
Oxygen O 15.999 127.992 13.92
Zirconium Zr 91.224 91.224 9.92

| Total | | | 919.42 | 100.00 |

Theoretical and Computational Chemistry Studies

Computational Analysis of Crystal Lattice Energies (Atom-Atom Potential Method)

The stability of the crystalline form of Zirconium(IV) hexafluoroacetylacetonate is fundamentally related to its crystal lattice energy. This energy, which represents the energy released when gaseous ions form an ionic solid, can be calculated using theoretical models such as the atom-atom potential method. This method approximates the total interaction energy in a crystal as the sum of pairwise interactions between all atoms.

For metal β-diketonate complexes, the calculation of lattice energy is crucial for understanding their volatility, a key property for applications in chemical vapor deposition (CVD). The stability of the crystal lattice directly influences the sublimation enthalpy, which is a significant factor in the efficiency of the CVD process.

General approaches to calculating lattice energy, such as the Born-Haber cycle, provide a thermodynamic framework for understanding the stability of ionic compounds. libretexts.orglumenlearning.comyoutube.com The Kapustinskii equation offers a formula to estimate the lattice energy for ionic crystals, which can be surprisingly accurate. uci.edu These methods, however, are more suited for simple ionic solids and are less frequently applied to complex molecular crystals like Zirconium(IV) hexafluoroacetylacetonate without significant modifications.

Quantum-Chemical Investigations of Electronic Structure and Reactivity

Quantum-chemical calculations are essential for understanding the electronic structure and reactivity of Zirconium(IV) hexafluoroacetylacetonate. northwestern.edu Methods like Density Functional Theory (DFT) are commonly used to investigate the geometry, bonding, and electronic properties of metal complexes. researchgate.netscholarpublishing.org

Quantum-chemical calculations can provide valuable data on:

Molecular Geometry: Optimization of the molecular structure to predict bond lengths and angles.

Electronic Properties: Calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is related to the chemical reactivity and stability of the complex. elmergib.edu.ly

Charge Distribution: Analysis of the partial charges on each atom, which helps in understanding the nature of the metal-ligand bonds and predicting sites susceptible to nucleophilic or electrophilic attack.

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the structure.

While specific DFT studies on Zirconium(IV) hexafluoroacetylacetonate are not detailed in the available search results, research on other zirconium complexes, such as those with porphyrins or amino acids, demonstrates the utility of these methods in elucidating their electronic structure and predicting their spectroscopic properties. scholarpublishing.orgorientjchem.org Computational studies on zirconium-based metal-organic frameworks (MOFs) also provide insights into the stability and electronic structure of the zirconium coordination environment. rsc.org

Molecular Dynamics Simulations in Solution Environments

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in different environments over time. For Zirconium(IV) hexafluoroacetylacetonate, MD simulations can provide insights into its dynamics and interactions in solution.

Although specific MD simulations for Zirconium(IV) hexafluoroacetylacetonate in organic solvents were not found in the search results, the methodology is widely applied to study metal complexes in solution. lammpstube.com Such simulations can reveal:

Solvation Structure: The arrangement of solvent molecules around the zirconium complex, including the formation of solvation shells.

Complex Dynamics: The conformational changes and flexibility of the complex in solution.

Transport Properties: Diffusion coefficients and other transport properties of the complex in a given solvent.

MD simulations have been used to investigate the hydration structure of the Zr⁴⁺ ion in aqueous solutions, revealing details about its coordination number and the geometry of the first hydration shell. nih.govnih.gov Similar studies could be performed for Zirconium(IV) hexafluoroacetylacetonate in organic solvents relevant to its applications, such as those used in CVD or catalysis. pku.edu.cntdl.org The choice of an appropriate force field, which describes the interactions between atoms, is crucial for the accuracy of MD simulations. For metal complexes, this often requires careful parameterization.

Mechanistic Modeling of Ligand Exchange Processes

Ligand exchange reactions are fundamental to the reactivity of coordination compounds. Computational modeling can be employed to elucidate the mechanisms of these processes, including the identification of transition states and the calculation of activation energies.

While there are no specific mechanistic modeling studies on ligand exchange for Zirconium(IV) hexafluoroacetylacetonate in the provided search results, research on related systems offers valuable insights. For instance, studies on ligand exchange in other zirconium β-diketonate complexes and post-synthetic ligand exchange in zirconium-based MOFs have been reported. chemrxiv.orgacs.orgchemrxiv.orgnih.govacs.org

Computational approaches to modeling ligand exchange can involve:

Static DFT Calculations: To map the potential energy surface of the reaction, locating intermediates and transition states.

Ab Initio Molecular Dynamics (AIMD): To simulate the reaction dynamics without the need for a pre-defined force field.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To treat the reactive center with a high level of theory while the surrounding solvent is modeled with a more computationally efficient classical force field.

These studies can distinguish between different mechanistic pathways, such as:

Associative (A) mechanism: Where the incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number.

Dissociative (D) mechanism: Where a coordinated ligand first detaches from the metal center, forming an intermediate with a lower coordination number.

Interchange (I) mechanism: Which can be either associative (Ia) or dissociative (Id) in character, involving a concerted process of bond making and bond breaking.

For zirconium(IV) complexes, which are often coordinatively unsaturated, an associative mechanism is frequently proposed for ligand exchange reactions. The negative activation entropy (ΔS‡) observed in some ligand exchange studies on zirconium complexes supports an associative or interchange mechanism. chemrxiv.org The development of machine learning potentials is also an emerging approach for modeling ligand exchange processes in metal complexes with greater computational efficiency. chemrxiv.org

Emerging Research Frontiers in Zirconium Iv Hexafluoroacetylacetonate Chemistry

Development of Novel Zirconium(IV) Precursors with Tailored Properties

The synthesis of Zirconium(IV) hexafluoroacetylacetonate typically involves the reaction of zirconium tetrachloride with hexafluoroacetylacetone (B74370) in an organic solvent like dichloromethane. smolecule.com A critical aspect of this synthesis is maintaining anhydrous conditions to prevent the formation of hydrated and hydrolyzed byproducts. smolecule.com The resulting colorless crystalline solid has a melting point in the range of 41-43°C. smolecule.com

Researchers are actively exploring the modification of zirconium precursors to achieve tailored properties for specific applications. The choice of the metallic precursor, for instance, has been shown to impact the crystalline and porous structure of resulting materials like Metal-Organic Frameworks (MOFs). chemrxiv.org Studies on MOF-808 synthesis using different zirconium precursors (zirconium chloride, zirconyl chloride, and zirconyl nitrate) revealed that the presence of structural water in the precursors can be detrimental to the material's properties, leading to increased amorphicity and disorganized mesopores. chemrxiv.org However, the surface properties and thermal stability under an air atmosphere were not significantly altered by the choice of precursor. chemrxiv.org

The development of novel precursors extends to creating materials with specific functionalities. For example, a zirconium methacrylate (B99206) oxocluster has been used as a precursor for the low-temperature synthesis of porous zirconium(IV) dicarboxylates. nih.govresearchgate.net This method allows for the control of particle size in the resulting materials, which exhibit the UiO-66 architecture. nih.govresearchgate.net Furthermore, the impregnation of activated carbon with zirconium salts, such as zirconium oxychloride, has been shown to produce highly functionalized adsorbent materials with increased porosity and thermal stability for applications like the removal of anionic reactive dyes. rsc.orgrsc.org

The table below summarizes the impact of different zirconium precursors on the properties of the resulting materials.

PrecursorResulting MaterialKey FindingsReference(s)
Zirconium tetrachloride, Zirconyl chloride, Zirconyl nitrateMOF-808Precursor nature affects crystalline and porous structure. Structural water in precursors increases amorphicity. chemrxiv.org
Zirconium methacrylate oxoclusterPorous zirconium(IV) dicarboxylates (UiO-66 architecture)Enables low-temperature synthesis and control of particle size. nih.govresearchgate.net
Zirconium oxychlorideZirconium-impregnated activated carbonIncreases porosity, thermal stability, and oxidative functionality for enhanced adsorption. rsc.orgrsc.org

Exploration of Zirconium(IV) β-Diketonates in Multifunctional Materials

Zirconium(IV) hexafluoroacetylacetonate and other zirconium(IV) β-diketonates are valuable precursors for a variety of functional materials. A prominent application is in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with high surface areas and tunable properties. smolecule.com These MOFs have potential applications in gas storage and separation, catalysis, and drug delivery. smolecule.com The fluorinated ligands of the hexafluoroacetylacetonate precursor enhance the thermal stability and hydrophobicity of the resulting materials. smolecule.com

In addition to MOFs, Zirconium(IV) hexafluoroacetylacetonate is used to prepare luminescent materials with potential applications in optoelectronic devices such as light-emitting diodes (LEDs) and sensors. smolecule.com The unique properties of this compound also make it suitable for research and development in the field of nanotechnology. smolecule.com

Another area of exploration is the use of zirconium β-diketonates in the production of low-background Zr-containing liquid organic scintillators. researchgate.net Studies have investigated the solubility of zirconium dipivaloylmethanate and zirconium acetylacetonate (B107027) in organic solvents like linear alkylbenzene and pseudocumene for this purpose. researchgate.net The specific light yield of the scintillator is dependent on the zirconium concentration and the scintillation additives. High light yields are typically achieved at low zirconium concentrations. researchgate.net

The versatility of Zirconium(IV) β-diketonates in creating multifunctional materials is further demonstrated by their use in thin-film deposition through chemical vapor deposition processes for electronic applications. smolecule.com The thermal stability imparted by the fluorinated ligands is particularly advantageous in these high-temperature processes.

Advanced Catalytic Systems based on Zirconium(IV) Complexes

Zirconium(IV) complexes, including Zirconium(IV) hexafluoroacetylacetonate, are integral to the development of advanced catalytic systems. These catalysts are recognized for being relatively inexpensive, having low toxicity, and exhibiting high stability and efficiency in a variety of organic transformations. nih.gov Zirconium-based catalysts are employed in numerous forms, such as ZrO₂, Zr(IV) ions, inorganic salts, organozirconium complexes, and as part of MOFs. rsc.org

One significant application is in polymerization reactions. For instance, certain zirconium and hafnium complexes, when activated with methylaluminoxane (B55162) (MAO), serve as highly active catalysts for ethylene (B1197577) polymerization. researchgate.net The introduction of specific functional groups, such as a methoxy (B1213986) group into a zirconocene (B1252598) structure, has been shown to significantly improve catalytic performance in propylene (B89431) polymerization by stabilizing the cationic catalytic intermediates. researchgate.net A novel zirconium-based catalyst system has also been developed for the industrial production of poly(lactic acid) (PLA), offering a robust and highly active alternative to traditional tin-based catalysts. acs.org

Zirconium-based catalysts are also effective in multicomponent reactions for the synthesis of bioactive organic compounds. For example, a Zr(IV) porphyrin graphene oxide catalyst has demonstrated high efficiency in the Biginelli reaction for the synthesis of 3,4-dihydropyrimidine-2(1H)-ones. rsc.org Nano-ZrO₂ has been utilized as a catalyst in the synthesis of dihydropyrimidinone derivatives, benefiting from the increased surface area of the nanomaterial. rsc.org

Furthermore, zirconium phosphates and phosphonates are recognized as promising solid acid catalysts due to their tunable acidity, excellent thermal and chemical stability, and high water tolerance. mdpi.com These materials possess both Brønsted acidic sites (from P-OH groups) and Lewis acidic sites (from Zr⁴⁺ centers), making them versatile for various acid-catalyzed transformations. mdpi.com

The table below highlights some advanced catalytic systems based on Zirconium(IV) complexes and their applications.

Catalytic SystemReaction TypeKey Features and FindingsReference(s)
Zirconium/Hafnium complexes with methylaluminoxane (MAO)Ethylene PolymerizationHighly active catalysts for producing polyethylene (B3416737). researchgate.net
Methoxy-functionalized zirconocenePropylene PolymerizationImproved catalytic activity, stereoselectivity, and thermal stability. researchgate.net
Amine tris(phenolate) zirconium complexPoly(lactic acid) (PLA) ProductionHigh activity and control, providing an alternative to tin-based catalysts. acs.org
Zr(IV) porphyrin graphene oxideBiginelli ReactionEfficient synthesis of 3,4-dihydropyrimidine-2(1H)-ones with good to excellent yields. rsc.org
Nano-ZrO₂Biginelli ReactionIncreased surface area leads to selective product formation in the synthesis of dihydropyrimidinone derivatives. rsc.org
Zirconium phosphates and phosphonatesAcid-catalyzed transformationsTunable Brønsted and Lewis acidity, high thermal and chemical stability. mdpi.com

Potential Applications in Gas-Phase Isotope Separation

The volatility of certain zirconium(IV) complexes, including β-diketonates, has led to research into their potential use in gas-phase isotope separation. researchgate.net This application is particularly relevant for the enrichment of zirconium isotopes, such as the light isotope ⁹⁰Zr, which has a low neutron cross-section and is therefore valuable for structural materials in nuclear power. researchgate.net

The suitability of a compound for gas-phase separation techniques, such as centrifugal separation, depends on its thermal parameters, including its volatility. researchgate.net Research has focused on analyzing the thermodynamics of vaporization of various volatile zirconium compounds with both inorganic and organic ligands to identify promising candidates. researchgate.net

Fluorinated β-diketonate complexes of zirconium, like Zirconium(IV) hexafluoroacetylacetonate, are of particular interest due to their enhanced volatility compared to their non-fluorinated counterparts. The coordination environment of the zirconium atom in these complexes is typically a square antiprism, formed by eight oxygen atoms from the four β-diketonate ligands. researchgate.net The molecules in the crystal lattice are held together by van der Waals interactions, which influences their sublimation properties. researchgate.net

While the primary focus of zirconium isotope separation has historically been on ⁹⁰Zr, the development of efficient gas-phase separation methods using volatile complexes could have broader implications for obtaining other zirconium isotopes for various scientific and industrial purposes. The use of volatile β-diketonates represents a promising avenue in this field of research. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Zirconium(IV) hexafluoroacetylacetonate, and how do reaction conditions influence purity and yield?

  • Methodological Answer : The synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with hexafluoroacetylacetone (Hhfac) in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres. Stoichiometric control (e.g., 1:4 molar ratio of Zr⁴⁺ to Hhfac) and temperature optimization (40–60°C) are critical to avoid byproducts such as zirconium oxyhalides. Post-synthesis purification via sublimation (41–43°C under vacuum) ensures high purity . Yield improvements require strict moisture exclusion due to the compound’s hygroscopic nature .

Q. What characterization techniques are critical for confirming the structural integrity of Zirconium(IV) hexafluoroacetylacetonate?

  • Methodological Answer : Key techniques include:

  • Elemental Analysis : To verify C:H:F:O:Zr ratios.
  • FTIR Spectroscopy : Identification of ν(C=O) and ν(C-F) stretches (1,650–1,750 cm⁻¹ and 1,100–1,300 cm⁻¹, respectively) .
  • X-ray Crystallography : Confirms octahedral coordination geometry around Zr⁴⁺ .
  • Thermogravimetric Analysis (TGA) : Monitors decomposition behavior (sublimation at ~225°C, decomposition >235°C) .

Q. How does the hygroscopic nature of Zirconium(IV) hexafluoroacetylacetonate impact its handling and storage in experimental settings?

  • Methodological Answer : Hygroscopicity necessitates storage in desiccators under argon or nitrogen. Handling in gloveboxes (<1 ppm H₂O) prevents hydrolysis, which can form zirconium oxyfluorides and compromise reactivity. Pre-drying solvents (e.g., molecular sieves) is essential for synthesis and solution-based applications .

Advanced Research Questions

Q. What are the optimal parameters for using Zirconium(IV) hexafluoroacetylacetonate in atomic layer deposition (ALD) of metal fluorides?

  • Methodological Answer : ALD cycles involve alternating pulses of Zr(hfac)₄ vapor and ozone (O₃) at 300°C. Key parameters:

  • Pulse Duration : 0.5–2 seconds for precursor adsorption.
  • Purge Time : 10–15 seconds to remove excess reactants.
  • Growth Rate : ~0.3 Å/cycle, confirmed by spectroscopic ellipsometry.
    Oxygen-free fluorination is achieved using Hhfac, yielding ZrF₄ films with <5 at.% oxygen (Rutherford backscattering) .

Q. How can researchers resolve contradictions in thermal decomposition data reported for Zirconium(IV) hexafluoroacetylacetonate?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 225°C vs. 235°C) arise from experimental conditions. To resolve:

  • Conduct TGA under controlled atmospheres (N₂ vs. vacuum).
  • Compare sublimation (41–43°C at 0.05 mm Hg) and decomposition endpoints.
  • Use mass spectrometry-coupled TGA to detect volatile byproducts (e.g., CF₃COCH₃) .

Q. What methodologies are effective in studying the magnetic properties of coordination polymers derived from Zirconium(IV) hexafluoroacetylacetonate?

  • Methodological Answer : For paramagnetic coordination complexes:

  • SQUID Magnetometry : Measures magnetic susceptibility (μeff) at 2–300 K.
  • EPR Spectroscopy : Identifies spin states and anisotropy (e.g., rhombic vs. axial symmetry).
  • Ab Initio Calculations : Models ligand field splitting and exchange interactions.
    Example: Dysprosium-based MILs show μeff = 9.7 μB due to high-spin f-electrons .

Q. How does the choice of solvent influence the coordination geometry and reactivity of Zirconium(IV) hexafluoroacetylacetonate in catalytic applications?

  • Methodological Answer : Solvent polarity and donor strength modulate ligand exchange:

  • Nonpolar Solvents (e.g., hexane) : Stabilize monomeric Zr(hfac)₄, enhancing Lewis acidity.
  • Polar Aprotic Solvents (e.g., DMSO) : Promote ligand dissociation, forming [Zr(hfac)₃]⁺ intermediates.
  • Spectroscopic Monitoring : UV-Vis (d-d transitions) and ¹⁹F NMR track solvolysis dynamics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;zirconium
Reactant of Route 2
Reactant of Route 2
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;zirconium

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.